
Chloroquine 4-acetaminosalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroquine 4-acetaminosalicylate is a compound that combines the antimalarial drug chloroquine with 4-acetaminosalicylate. Chloroquine is a well-known 4-aminoquinoline derivative that has been used for decades to treat malaria and other diseases . The addition of 4-acetaminosalicylate aims to enhance the pharmacological properties of chloroquine, potentially offering new therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloroquine 4-acetaminosalicylate involves the reaction of chloroquine with 4-acetaminosalicylate under specific conditions. The process typically includes:
Starting Materials: Chloroquine and 4-acetaminosalicylate.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Chloroquine 4-acetaminosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted chloroquine analogs .
Wissenschaftliche Forschungsanwendungen
Chloroquine 4-acetaminosalicylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, rheumatoid arthritis, and lupus erythematosus.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems .
Wirkmechanismus
Chloroquine 4-acetaminosalicylate exerts its effects through multiple mechanisms:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial parasites, leading to toxic heme accumulation and parasite death.
Autophagy Inhibition: Blocks the autophagy pathway, which is crucial for the survival of certain cancer cells.
Immune Modulation: Modulates immune responses by affecting cytokine production and T-cell activation
Vergleich Mit ähnlichen Verbindungen
Chloroquine 4-acetaminosalicylate can be compared with other 4-aminoquinoline derivatives such as:
Chloroquine: The parent compound, primarily used for malaria treatment.
Hydroxychloroquine: A derivative with similar antimalarial and immunomodulatory properties but with a better safety profile.
Amodiaquine: Another 4-aminoquinoline used for malaria treatment, known for its efficacy against chloroquine-resistant strains
Uniqueness
This compound stands out due to its combined pharmacological properties, offering potential advantages in terms of efficacy and safety over its individual components .
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of chloroquine and 4-acetaminosalicylate enhances its therapeutic potential, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
58-77-5 |
|---|---|
Molekularformel |
C36H44ClN5O8 |
Molekulargewicht |
710.2 g/mol |
IUPAC-Name |
4-acetamido-2-hydroxybenzoic acid;4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H26ClN3.2C9H9NO4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*2-4,12H,1H3,(H,10,11)(H,13,14) |
InChI-Schlüssel |
HNSHEDCTSKWTMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)NC1=CC(=C(C=C1)C(=O)O)O.CC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


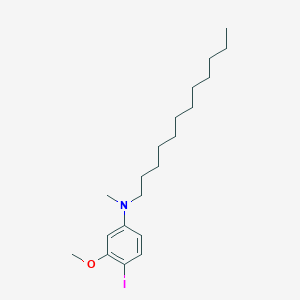
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166935.png)
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
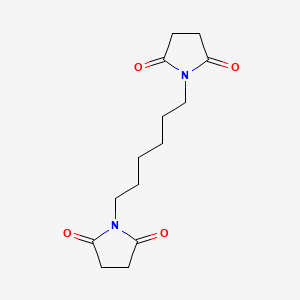

![1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14166984.png)
![(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14166992.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)
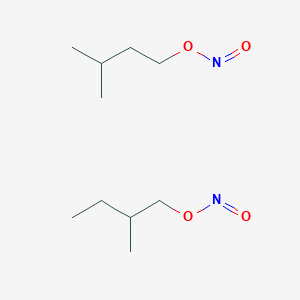
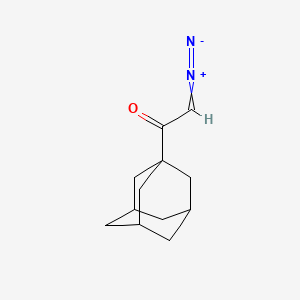
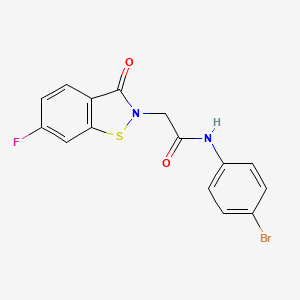
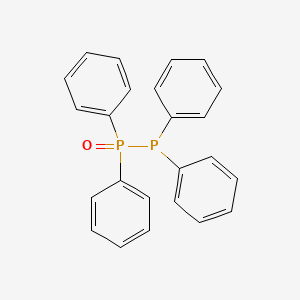
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
